4-(3-fluorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide
Description
4-(3-fluorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide is a synthetic organic compound Its structure includes a fluorophenyl group, a hydroxy-methoxy-methylpropyl group, and a methylbutanamide backbone
Properties
IUPAC Name |
4-(3-fluorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO3/c1-12(7-13-5-4-6-14(17)9-13)8-15(20)18-10-16(2,11-19)21-3/h4-6,9,12,19H,7-8,10-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERKURHLRCABQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)CC(=O)NCC(C)(CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide typically involves multi-step organic reactions. The starting materials might include 3-fluorophenyl derivatives and appropriate amines or alcohols. Common synthetic routes could involve:
Nucleophilic substitution: Reacting a 3-fluorophenyl halide with a suitable nucleophile.
Amidation: Forming the amide bond through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Techniques like continuous flow synthesis might be employed for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The fluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce amines.
Scientific Research Applications
4-(3-fluorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide could have various applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide
- 4-(3-bromophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide
Uniqueness
The presence of the fluorine atom in 4-(3-fluorophenyl)-N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-methylbutanamide might confer unique properties such as increased metabolic stability or altered electronic effects compared to its chloro or bromo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
